![molecular formula C17H25N3Na2O17P2 B116659 Uridine 5'-diphospho-N-acetylglucosamine disodium salt CAS No. 91183-98-1](/img/structure/B116659.png)
Uridine 5'-diphospho-N-acetylglucosamine disodium salt
Overview
Description
Uridine 5’-diphospho-N-acetylglucosamine disodium salt (UDP-GlcNAc) is a nucleotide sugar . It is a donor substrate for the transfer of GlcNAc to the dolichol precursor in the synthesis of N-glycans . It is also a substrate for O-GlcNAc transferase (OGT) .
Synthesis Analysis
UDP-GlcNAc is synthesized from glucose via the hexosamine biosynthetic pathway (HBP) . It is actively transported into the Golgi by the nucleotide sugar transporter (NST) .Molecular Structure Analysis
The molecular formula of UDP-GlcNAc is C17H25N3O17P2 . Its molecular weight is 651.32 .Chemical Reactions Analysis
UDP-GlcNAc is used by glycosyltransferases to transfer N-acetylglucosamine residues to substrates . It is also used in the synthesis of N-glycans .Physical And Chemical Properties Analysis
UDP-GlcNAc is a powder that is stored at -20°C . It is soluble in water .Scientific Research Applications
Component in Reaction Cocktail
UDP-GlcNAc sodium salt is used as a component of reaction cocktails in endoplasmic reticulum to Golgi transport assays . These assays are crucial for studying the transport of proteins and lipids between these two organelles.
Reference Standard in Quantification
This compound serves as a reference standard for the quantification of UDP-GlcNAc in liver tissues using high-performance liquid chromatography (HPLC) . This is important in understanding the role of UDP-GlcNAc in various liver functions and diseases.
Testing Glycosylation Activity
UDP-GlcNAc sodium salt is used in testing the glycosylation activity of O-GlcNAc transferase (OGT) against peptide substrates . OGT is an enzyme that adds a GlcNAc sugar to serine or threonine residues of proteins, a process known as O-GlcNAcylation, which is critical for cellular functions like signal transduction and protein degradation.
Synthesis of Chitin
It also acts as a substrate for the synthesis of chitin, a vital element of cell walls in fungi and of exoskeletons of arthropods and insects . This makes it valuable in research related to these organisms.
Substrate for Polypeptide N-acetylgalactosaminyltransferase
Uridine 5’-diphospho-N-acetylglucosamine disodium salt has been used as a substrate for polypeptide N-acetylgalactosaminyltransferase (ppGalNAc-T) . This enzyme is involved in the initial steps of mucin-type O-glycosylation, a type of protein modification that plays a key role in many biological processes, including cell adhesion and immune response.
Production of UDP-GlcNAc
An efficient method for the production of UDP-GlcNAc has been developed using yeast-based reactions . This method is significant for practical production of UDP-GlcNAc due to its high yield.
Mechanism of Action
Target of Action
Uridine 5’-diphospho-N-acetylglucosamine sodium salt, also known as UDP-GlcNAc Disodium Salt, primarily targets O-linked N-acetylglucosamine transferases (OGTs) . These enzymes are responsible for adding a unique N-acetylglucosamine residue onto acceptor substrates, mainly confined within the cytosol and nucleus .
Mode of Action
UDP-GlcNAc Disodium Salt acts as a sugar donor in the process of endomembrane glycosylation of the endoplasmic reticulum and Golgi . It interacts with its target enzymes (OGTs) to add a unique N-acetylglucosamine residue onto acceptor substrates . This interaction and the resulting changes play a crucial role in cellular proliferation and apoptosis .
Biochemical Pathways
UDP-GlcNAc Disodium Salt is synthesized from glucose via the hexosamine biosynthetic pathway (HBP) . It is actively transported into the Golgi apparatus by nucleotide sugar transporters (NSTs) . The levels of UDP-GlcNAc are modulated by the concentration of nutrients exposed to the cell . It participates in important reactions in carbohydrate metabolism, especially those involving the synthesis of glycosyl phosphates .
Pharmacokinetics
It is known that the compound is synthesized from glucose via the hexosamine biosynthetic pathway (hbp), suggesting that its bioavailability is likely influenced by glucose levels and metabolic processes .
Result of Action
The action of UDP-GlcNAc Disodium Salt results in the glycosylation of proteins within the endoplasmic reticulum and Golgi . This post-translational modification has a significant impact on protein function, influencing processes such as cellular proliferation and apoptosis . It also plays a role in nuclear pore formation and nuclear signaling .
Action Environment
The action, efficacy, and stability of UDP-GlcNAc Disodium Salt are influenced by various environmental factors. For instance, the levels of UDP-GlcNAc are modulated by the concentration of nutrients exposed to the cell . Additionally, the compound’s activity is dependent on its transport into the Golgi apparatus by nucleotide sugar transporters (NSTs) .
properties
IUPAC Name |
disodium;[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O17P2.2Na/c1-6(22)18-10-13(26)11(24)7(4-21)35-16(10)36-39(31,32)37-38(29,30)33-5-8-12(25)14(27)15(34-8)20-3-2-9(23)19-17(20)28;;/h2-3,7-8,10-16,21,24-27H,4-5H2,1H3,(H,18,22)(H,29,30)(H,31,32)(H,19,23,28);;/q;2*+1/p-2/t7-,8-,10-,11-,12-,13-,14-,15-,16-;;/m1../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXWKMJZFIJNGES-YZVFIFBQSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OP(=O)([O-])OP(=O)([O-])OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)CO)O)O.[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OP(=O)([O-])OP(=O)([O-])OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)CO)O)O.[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3Na2O17P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401036036 | |
Record name | Uridine 5'-diphospho-N-acetylglucosamine sodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401036036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
651.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Uridine 5'-diphospho-N-acetylglucosamine sodium salt | |
CAS RN |
91183-98-1 | |
Record name | Uridine 5'-diphospho-N-acetylglucosamine sodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401036036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Uridine 5'-(trihydrogen diphosphate), mono[2-(acetylamino)-2-deoxy-α-d-glucopyranosyl] ester, disodium salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.085.258 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.